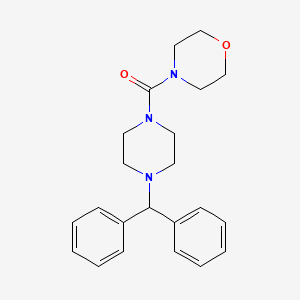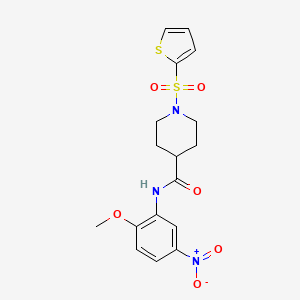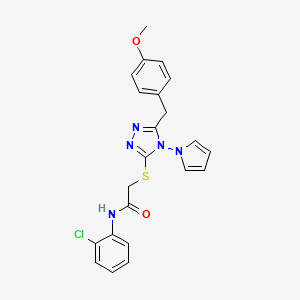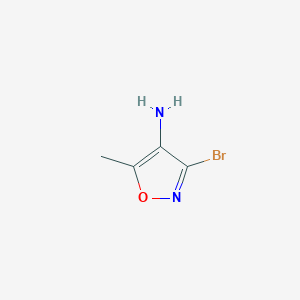
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone” is a novel piperazine derivative . It was prepared from 1-benzhydryl-piperazine and evaluated for antiproliferative activity .
Molecular Structure Analysis
The structure of the compound was characterized using IR, 1H-NMR, LC-MS spectra, and finally confirmed by X-ray diffraction studies . The compound crystallizes in the monoclinic crystal system with the space group P2 1/c. Both the piperazine and the morpholine rings adopt a chair conformation .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitor
“(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone” is an effective human carbonic anhydrase (hCA) inhibitor . It’s designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail . The crystal structures of this compound in complex with the ubiquitous hCA II and the brain-associated hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Selective CA Inhibitor Development
The compound provides insights into selective CA inhibitor development . The results point out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Antimicrobial Activity
A series of novel compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol . The newly synthesized compounds exhibited significant antibacterial and antifungal activity .
Molecular Modeling
The compound has been used in molecular modeling studies . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Crystal Structure Studies
The compound has been used in crystal structure studies . The crystal structure studies and Hirshfeld surface analysis of the compound provide valuable insights into its structure .
Drug Development
The compound’s unique properties and effectiveness as an inhibitor make it a potential candidate for drug development . Its potential therapeutic applications could be explored further in the field of medicinal chemistry .
Wirkmechanismus
Target of Action
The primary target of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in various physiological processes, including pH and CO2 regulation, ion transport, and biosynthetic reactions .
Mode of Action
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone acts as an inhibitor of hCA II and hCA VII . The compound is designed with an acetamide moiety as a linker and a benzhydrylpiperazine group as a tail . It interacts with the active site of hCA II and hCA VII, forming polar and hydrophobic interactions . The inhibitor is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions, consequently affecting the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCA II and hCA VII by (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can impact various physiological processes regulated by carbonic anhydrases, such as pH and CO2 regulation, ion transport, and biosynthetic reactions . In particular, hCA VII, which is mainly expressed in some brain tissues, promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .
Result of Action
The inhibition of hCA II and hCA VII by (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone can lead to changes in the physiological processes regulated by these enzymes . For instance, it can affect the GABAergic transmission in the brain, which is facilitated by hCA VII . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
Eigenschaften
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-15-17-27-18-16-25)24-13-11-23(12-14-24)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEQLQKYHTVUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}thiophene-2-carboxamide](/img/structure/B2806907.png)
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2806908.png)
![Methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2806910.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)
![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2806915.png)







![2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2806929.png)